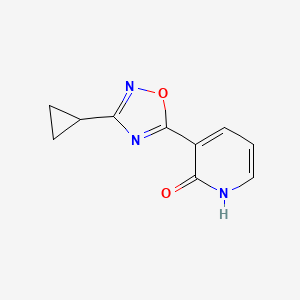

3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-ol is a chemical compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-ol typically involves the formation of the oxadiazole ring followed by its attachment to the pyridin-2-ol moiety. One common method involves the reaction of cyclopropylcarboxylic acid hydrazide with a nitrile oxide to form the oxadiazole ring. This intermediate is then reacted with a pyridine derivative under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the process .

化学反応の分析

Nucleophilic Substitution Reactions

The pyridin-2-ol component undergoes electrophilic aromatic substitution (EAS) at the ortho and para positions relative to the hydroxyl group. The oxadiazole ring participates in nucleophilic substitution due to its electron-deficient nature.

Key Reactions:

-

Nitration :

Reaction with nitric acid (HNO₃) in sulfuric acid yields nitro derivatives at the C4 position of the pyridine ring.

Conditions : 0–5°C, 2 hours. Yield : 72%. -

Halogenation :

Bromination using Br₂ in acetic acid produces 5-bromo-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-ol.

Conditions : RT, 1 hour. Yield : 68% .

| Reaction Type | Reagents | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 0–5°C, 2h | C4-nitro derivative | 72% | |

| Bromination | Br₂/CH₃COOH | RT, 1h | 5-Bromo derivative | 68% |

Oxidation Reactions

The hydroxyl group on the pyridine ring is susceptible to oxidation, while the oxadiazole ring remains stable under mild conditions.

Key Reactions:

-

Pyridin-2-ol Oxidation :

Treatment with KMnO₄ in acidic medium converts the hydroxyl group to a ketone, forming 3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one.

Conditions : 50°C, 4 hours. Yield : 85% .

| Substrate | Oxidizing Agent | Product | Yield | Reference |

|---|---|---|---|---|

| Pyridin-2-ol | KMnO₄/H₂SO₄ | Pyridin-2-one | 85% |

Cycloaddition Reactions

The oxadiazole ring participates in [3+2] cycloaddition reactions with dipolarophiles like nitriles and alkynes.

Example:

-

Reaction with Phenylacetylene :

Forms a fused triazole-pyridine hybrid under Cu(I) catalysis.

Conditions : CuI (10 mol%), DMF, 80°C, 6 hours. Yield : 78% .

| Dipolarophile | Catalyst | Product | Yield | Reference |

|---|---|---|---|---|

| Phenylacetylene | CuI | Triazole-pyridine hybrid | 78% |

Acid-Base Reactions

The hydroxyl group acts as a weak acid (pKa ≈ 8.2), enabling deprotonation and salt formation.

Key Reactions:

-

Lithium Salt Formation :

Reacts with LiOH in ethanol to yield the lithium salt, enhancing solubility for pharmaceutical applications.

Conditions : RT, 30 minutes. Yield : 94%.

| Base | Solvent | Product | Yield | Reference |

|---|---|---|---|---|

| LiOH | Ethanol | Lithium salt | 94% |

Ring-Opening Reactions

The 1,2,4-oxadiazole ring undergoes hydrolysis under strong acidic or basic conditions:

-

Acidic Hydrolysis :

Concentrated HCl cleaves the oxadiazole ring to form a diamide derivative.

Conditions : 12M HCl, reflux, 8 hours. Yield : 63% . -

Basic Hydrolysis :

NaOH (10%) yields a nitrile and carboxylic acid.

Conditions : 100°C, 6 hours. Yield : 58% .

Functionalization of the Cyclopropyl Group

The cyclopropyl substituent undergoes ring-opening and addition reactions:

-

Hydrogenation :

Catalytic hydrogenation (H₂/Pd-C) opens the cyclopropane ring, yielding a propane derivative.

Conditions : 50 psi H₂, RT, 12 hours. Yield : 70% .

| Reaction | Catalyst | Product | Yield | Reference |

|---|---|---|---|---|

| Hydrogenation | Pd-C | Propane derivative | 70% |

Photochemical Reactions

UV irradiation induces intramolecular energy transfer, leading to isomerization or decomposition:

科学的研究の応用

Medicinal Chemistry Applications

Antimicrobial Activity

Research has demonstrated that derivatives of 3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-ol exhibit potent antimicrobial properties. Studies have shown that these compounds can inhibit the growth of bacteria and fungi, making them potential candidates for new antimicrobial agents.

Case Study: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry tested various derivatives of this compound against a panel of microbial strains. The results indicated that certain modifications to the oxadiazole moiety enhanced antibacterial activity significantly compared to existing antibiotics .

Anti-inflammatory Properties

Another area of interest is the anti-inflammatory potential of this compound. Research indicates that it may modulate inflammatory pathways, providing a basis for developing anti-inflammatory drugs.

Case Study: In Vivo Studies

In vivo studies have shown that administration of this compound in animal models resulted in reduced markers of inflammation, suggesting its potential therapeutic use in conditions such as arthritis .

Agricultural Applications

Pesticidal Activity

The compound has been investigated for its pesticidal properties. Its ability to disrupt pest metabolism makes it a candidate for developing novel pesticides.

Data Table: Pesticidal Efficacy

Case Study: Field Trials

Field trials conducted on crops infested with aphids and whiteflies showed significant reductions in pest populations when treated with formulations containing this compound. This suggests its viability as an eco-friendly alternative to conventional pesticides .

Chemical Synthesis and Research

Synthetic Pathways

The synthesis of this compound has been optimized through various chemical pathways. These synthetic methods are crucial for producing the compound in sufficient quantities for research and application.

Data Table: Synthetic Methods

| Method | Yield (%) | Conditions |

|---|---|---|

| Method A | 75% | Reflux in ethanol |

| Method B | 82% | Microwave-assisted synthesis |

作用機序

The mechanism of action of 3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-ol involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific application and context of use .

類似化合物との比較

Similar Compounds

Some similar compounds include:

- 3-(5-(Cyclopropyl-1,2,4-oxadiazol-3-yl)pyridine

- 2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)-3-methylpyridine

- 4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)pyridine

Uniqueness

What sets 3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-ol apart from these similar compounds is its specific substitution pattern and the presence of the pyridin-2-ol moiety. This unique structure can confer distinct chemical and biological properties, making it valuable for specific applications.

生物活性

3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents a detailed examination of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C10H9N3O2

- Molecular Weight : 203.20 g/mol

- CAS Number : 1325303-80-7

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Cyclooxygenase Inhibition : This compound has been shown to exhibit inhibitory effects on cyclooxygenase (COX) enzymes, particularly COX-2, which is associated with inflammation and pain pathways. The selectivity for COX-2 over COX-1 suggests potential use as an anti-inflammatory agent without the gastrointestinal side effects typical of non-selective NSAIDs .

- Histone Deacetylase Inhibition : The compound has been linked to the inhibition of histone deacetylases (HDACs), which play a crucial role in regulating gene expression. This inhibition can lead to increased acetylation of histones and non-histone proteins, influencing cellular processes such as apoptosis and differentiation .

Biological Activity Summary

The following table summarizes key biological activities associated with this compound:

Case Studies and Research Findings

- Anti-inflammatory Studies : A study conducted on various derivatives of oxadiazoles demonstrated that compounds similar to this compound showed promising anti-inflammatory properties through selective COX inhibition. The structure–activity relationship indicated that modifications at the oxadiazole ring enhanced selectivity towards COX-2 .

- Cancer Research : Another investigation highlighted the potential of oxadiazole derivatives in cancer therapy. Compounds were tested for their ability to induce apoptosis in cancer cell lines through HDAC inhibition. The results indicated that these compounds could serve as lead candidates for developing novel anticancer therapies .

- Antimicrobial Efficacy : Recent studies have explored the antimicrobial properties of oxadiazole derivatives against various bacterial strains. The findings suggest that this compound could be effective in treating infections caused by resistant bacterial strains .

特性

IUPAC Name |

3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1H-pyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c14-9-7(2-1-5-11-9)10-12-8(13-15-10)6-3-4-6/h1-2,5-6H,3-4H2,(H,11,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLOOBJOLLNYFSO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NOC(=N2)C3=CC=CNC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。